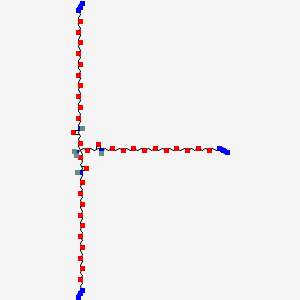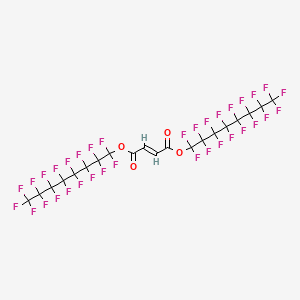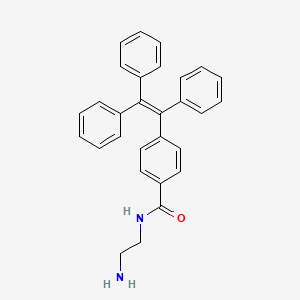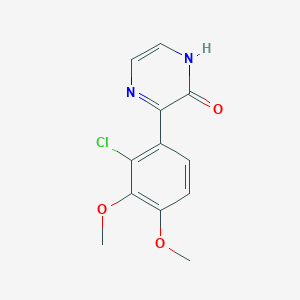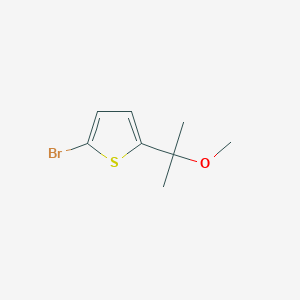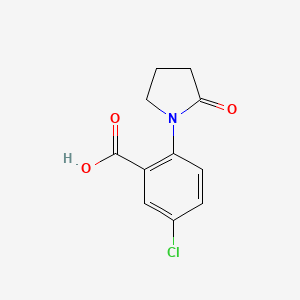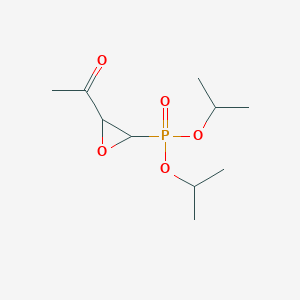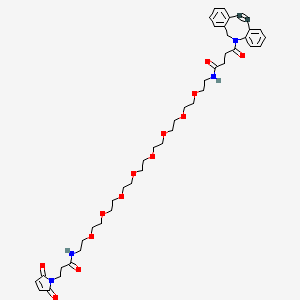
DBCO-PEG8-Mal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG8-Maleimide is a compound that combines a dibenzocyclooctyne (DBCO) moiety with a polyethylene glycol (PEG) linker and a maleimide group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with thiol groups and azide groups without the need for a copper catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG8-Maleimide involves the conjugation of a DBCO moiety with a PEG linker and a maleimide group. The maleimide group is known for its high reactivity towards thiol groups, forming stable thioether bonds. The reaction typically occurs under mild conditions, often in aqueous or organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of DBCO-PEG8-Maleimide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in reagent grade for research purposes, with options for GMP-grade production for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG8-Maleimide undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form thioether bonds.
Click Chemistry Reactions: The DBCO moiety reacts with azide groups to form stable triazole linkages without the need for a copper catalyst.
Common Reagents and Conditions
Thiol-containing Compounds: Used for reactions with the maleimide group.
Azide-containing Compounds: Used for reactions with the DBCO moiety.
Solvents: Common solvents include DMSO, DCM, and DMF.
Major Products Formed
Thioether Bonds: Formed from the reaction of the maleimide group with thiol groups.
Triazole Linkages: Formed from the reaction of the DBCO moiety with azide groups.
Wissenschaftliche Forschungsanwendungen
DBCO-PEG8-Maleimide has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of biomolecules such as proteins, peptides, and antibodies.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Wirkmechanismus
The mechanism of action of DBCO-PEG8-Maleimide involves the formation of covalent bonds with thiol and azide groups. The maleimide group reacts with thiol groups to form stable thioether bonds, while the DBCO moiety reacts with azide groups to form triazole linkages through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction . This copper-free click chemistry reaction is highly efficient and selective, making it ideal for bioconjugation applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzocyclooctyne-PEG4-Maleimide: Similar in structure but with a shorter PEG linker.
DBCO-PEG8-DBCO: Contains two DBCO groups instead of a maleimide group.
Ms-PEG8-t-butyl Ester: Contains a mesyl group and a t-butyl protecting group.
Uniqueness
DBCO-PEG8-Maleimide is unique due to its combination of a DBCO moiety, a PEG linker, and a maleimide group. This combination allows for versatile bioconjugation applications, enabling the formation of stable covalent bonds with both thiol and azide groups without the need for a copper catalyst .
Eigenschaften
Molekularformel |
C44H58N4O13 |
|---|---|
Molekulargewicht |
850.9 g/mol |
IUPAC-Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C44H58N4O13/c49-40(11-12-44(53)48-35-38-7-2-1-5-36(38)9-10-37-6-3-4-8-39(37)48)45-16-19-54-21-23-56-25-27-58-29-31-60-33-34-61-32-30-59-28-26-57-24-22-55-20-17-46-41(50)15-18-47-42(51)13-14-43(47)52/h1-8,13-14H,11-12,15-35H2,(H,45,49)(H,46,50) |
InChI-Schlüssel |
QVDWXJPVYDMUAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



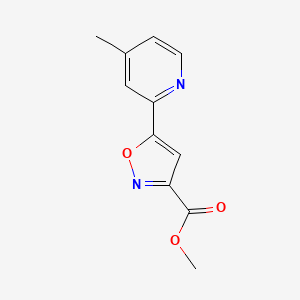
![2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13711622.png)
